8-甲氧基喹啉-5-羧酸

描述

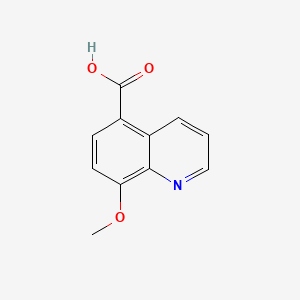

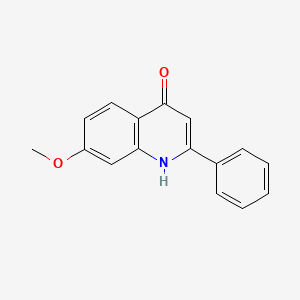

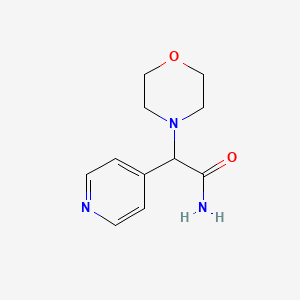

8-Methoxyquinoline-5-carboxylic acid is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with a methoxy group at the 8th position and a carboxylic acid group at the 5th position. This structure serves as a key intermediate in the synthesis of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of derivatives of 8-methoxyquinoline-5-carboxylic acid has been explored in several studies. For instance, a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized starting from 1,2,3,4-tetrafluoro benzene, demonstrating the versatility of the core structure in generating compounds with antimycobacterial activities . Another study reported the preparation of 5-hydroxyquinoline-8-carboxylic acid from 8-methylquinoline, which involved nitration, oxidation, and reduction steps, showcasing the chemical manipulability of the quinoline carboxylic acids .

Molecular Structure Analysis

The molecular structure of 8-methoxyquinoline-5-carboxylic acid derivatives plays a crucial role in their biological activity. For example, the compound 13n, a derivative synthesized in one study, showed significant in vitro and in vivo antimycobacterial activities, which were attributed to its ability to inhibit the supercoiling activity of mycobacterial DNA gyrase . The molecular interactions between the quinoline derivatives and biological targets are often mediated by the functional groups attached to the quinoline core.

Chemical Reactions Analysis

The reactivity of 8-methoxyquinoline-5-carboxylic acid derivatives is highlighted by their ability to undergo various chemical reactions. Bromination of 8-methylquinoline-5-carboxylic acid and its nitrile was studied, indicating the potential for further functionalization of the quinoline ring . Additionally, the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid involved alcoholysis, bromination, and the introduction of different functional groups, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxyquinoline-5-carboxylic acid derivatives are influenced by their molecular structure. For instance, the photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) showed greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other caging groups, which is significant for its application in biological studies . The interactions of 8-aminoquinoline with nitro-substituted benzoic acids resulted in the formation of proton-transfer compounds, which were characterized by infrared spectroscopy and single-crystal X-ray diffraction methods, indicating the importance of hydrogen-bonding interactions in the crystal structures of these compounds .

科学研究应用

除草剂潜力

8-甲氧基喹啉-5-羧酸及其衍生物表现出显着的除草剂活性。一项针对 8-甲氧基喹啉-5-氨基乙酸(一种衍生物)的合成进行的研究发现,该化合物对杂草有效,在施用后 11 天观察到完全干燥。这凸显了其作为除草剂在农业应用中的潜力 (A. E., Oke O.T., & O. A., 2015)。

化学传感应用

在环境监测领域,与 8-甲氧基喹啉-5-羧酸相关的化合物 5-氯-8-甲氧基喹啉附着二氮杂-18-冠-6,显示出作为镉选择性化学传感器的希望。这种化合物可以显着增强对 Cd2+ 离子的荧光响应,这可能有助于检测废水流和食品中的镉浓度 (L. Prodi 等,2001)。

抗菌特性

8-甲氧基喹啉-5-羧酸衍生物已被探索其抗菌特性。一种专为治疗呼吸道感染而设计的显着衍生物对包括抗药菌株在内的各种呼吸道病原体表现出有效的体外抗菌活性。该化合物在初步毒理学和药代动力学研究中也表现出良好的特性 (T. Odagiri 等,2018)。

生物化学中的光敏保护基团

羟基喹啉的溴代衍生物,其包括与 8-甲氧基喹啉-5-羧酸相似的结构相似性,已被用作羧酸的光敏保护基团。这些化合物在光解中显示出高效率,并且可用于生物信使的受控释放 (O. Fedoryak & T. M. Dore, 2002)。

抗寄生虫化合物的合成

与 8-甲氧基喹啉-5-羧酸密切相关的 8-氨基喹啉类,已显示出显着的抗寄生虫活性。对这些化合物各个对映异构体的研究揭示了对功效和毒性的差异影响,影响了它们对疟疾和肺囊虫肺炎等疾病的治疗潜力 (N. Nanayakkara 等,2008)。

生物医学分析中的荧光应用

6-甲氧基-4-喹啉酮,一种源自与 8-甲氧基喹啉-5-羧酸相似的结构类的化合物,已被确定为一种稳定的荧光团,在宽 pH 范围内具有强荧光。这一特性使其可用于生物医学分析和作为荧光标记试剂 (Junzo Hirano 等,2004)。

安全和危害

The safety information for 8-methoxyquinoline-5-carboxylic Acid indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

作用机制

Target of Action

Quinoline derivatives, which include 8-methoxyquinoline-5-carboxylic acid, are known to bind to a diverse range of targets with high affinities . This suggests that 8-methoxyquinoline-5-carboxylic acid may also interact with multiple targets, contributing to its biological activity.

Mode of Action

Quinoline derivatives, including 8-methoxyquinoline-5-carboxylic acid, are known to interact with their targets in a manner that influences cellular processes . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.

Biochemical Pathways

Given the broad-ranging pharmacological potential of quinoline derivatives , it is plausible that 8-methoxyquinoline-5-carboxylic acid could influence multiple biochemical pathways, leading to various downstream effects

Result of Action

Given the diverse biological properties of quinoline derivatives , it is likely that 8-methoxyquinoline-5-carboxylic acid exerts a range of effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the stability and activity of a compound . .

生化分析

Biochemical Properties

It is known that quinoline derivatives, which include 8-Methoxyquinoline-5-carboxylic Acid, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecule .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that quinoline derivatives can interact with various enzymes and cofactors .

属性

IUPAC Name |

8-methoxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIMSHDHBOMWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437492 | |

| Record name | 8-methoxyquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199871-63-1 | |

| Record name | 8-methoxyquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxyquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxyphenyl)methyl]azepane](/img/structure/B3022430.png)

![[1-(4-Methoxyphenyl)cyclohexyl]methanamine](/img/structure/B3022431.png)

![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)

![4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B3022440.png)

![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)

![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)